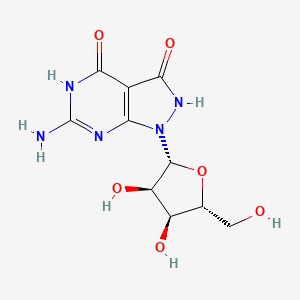

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl-

Description

This compound is a pyrazolopyrimidine dione derivative featuring a β-D-ribofuranosyl group at the 1-position and an amino substituent at the 6-position. Its structure combines a heterocyclic core (pyrazolo[3,4-d]pyrimidine-3,4-dione) with a ribose moiety, making it a nucleoside analog.

Synthesis: The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction. As detailed in , the reaction involves 6-amino-3-iodo-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine, phenylboronic acid, and Pd(PPh₃)₄ as a catalyst. The process yields 80% of the product with high purity (96% HPLC), confirmed by NMR and mass spectrometry .

Properties

CAS No. |

127820-75-1 |

|---|---|

Molecular Formula |

C10H13N5O6 |

Molecular Weight |

299.24 g/mol |

IUPAC Name |

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,5-dihydropyrazolo[3,4-d]pyrimidine-3,4-dione |

InChI |

InChI=1S/C10H13N5O6/c11-10-12-6-3(7(19)13-10)8(20)14-15(6)9-5(18)4(17)2(1-16)21-9/h2,4-5,9,16-18H,1H2,(H,14,20)(H3,11,12,13,19)/t2-,4-,5-,9-/m1/s1 |

InChI Key |

WOPZTNNFXWZNJH-UBBGWMJQSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=O)N2)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=O)N2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- typically involves multi-step organic reactions. Common synthetic routes may include:

Cyclization Reactions: Formation of the pyrazolopyrimidine core through cyclization of appropriate precursors.

Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under specific conditions.

Glycosylation: Attachment of the ribofuranosyl moiety through glycosylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification Techniques: Methods like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolopyrimidines.

Scientific Research Applications

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Structural Features :

- Core : Pyrazolo[3,4-d]pyrimidine-3,4-dione, a fused bicyclic system.

- Substituents: 6-Amino group: Enhances hydrogen-bonding capacity, critical for mimicking nucleobases like guanine. β-D-Ribofuranosyl: A sugar moiety that improves solubility and cellular uptake, distinguishing it from non-glycosylated analogs.

Structural Analogues

Key Observations :

- Amino vs. Thio/Methoxy Substituents: The 6-amino group facilitates hydrogen bonding, while thio/methoxy groups (e.g., in and ) may alter electronic properties and solubility .

- Heterocyclic Core : Thiazolo derivatives () exhibit distinct reactivity and biological profiles due to their sulfur-containing core .

Key Observations :

- The Suzuki coupling method for the target compound offers superior yields (80%) compared to traditional pyrazolopyrimidine syntheses (e.g., 28–86% in –9) .

- Thiazolo derivatives require distinct cyclization strategies, often involving thiophene or dimethoxyphenyl precursors .

Physical and Spectral Properties

Key Observations :

Biological Activity

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that is known for its diverse biological activities. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of derivatives of 1H-Pyrazolo(3,4-d)pyrimidine. Notably:

- In vitro Studies : Compound derivatives have shown significant inhibitory activity against various cancer cell lines. For instance, one study reported an IC50 value of 2.24 µM against A549 lung cancer cells compared to doxorubicin's 9.20 µM . Another derivative exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells .

- Mechanism of Action : Flow cytometric analysis indicated that these compounds induce apoptosis in cancer cells. For example, treatment with a specific derivative resulted in a sub-G1 peak representing apoptotic cells, with percentages ranging from 25.1% to 41.0% . Additionally, compounds were shown to arrest the cell cycle at S and G2/M phases and significantly increase the BAX/Bcl-2 ratio .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | A549 | 2.24 | Induces apoptosis |

| Doxorubicin | A549 | 9.20 | Positive control |

| 12b | A549 | 8.21 | Apoptosis induction |

| 12b | HCT-116 | 19.56 | Cell cycle arrest |

Antiviral Activity

The compound also shows promise in antiviral applications. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit viral replication pathways. The structural similarity of these compounds to nucleosides allows them to interfere with viral RNA synthesis.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural features:

- Scaffold Importance : The pyrazolo[3,4-d]pyrimidine scaffold is critical for anti-proliferative activity. Modifications to this scaffold often result in decreased efficacy .

- Substituent Effects : Variations in substituents on the pyrazolo ring can enhance or diminish biological activity, highlighting the importance of careful design in drug development.

Case Studies

Several case studies illustrate the effectiveness of these compounds:

- Study on Lung Cancer Treatment : A derivative was tested against A549 cells and showed significant apoptosis induction at low concentrations (2–4 µM), suggesting potential for therapeutic use in lung cancer treatment .

- EGFR Inhibition : Another derivative was identified as a potent inhibitor of epidermal growth factor receptor (EGFR), showing IC50 values as low as 0.016 µM against wild-type EGFR . This suggests potential applications in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.